Diethyl 3-iodobenzylphosphonate
Description
Overview of Organophosphorus Chemistry and Phosphonate (B1237965) Derivatives
Organophosphorus chemistry is the study of chemical compounds containing a carbon-phosphorus bond. This field has grown immensely since its inception, with phosphorus-containing molecules now integral to various scientific disciplines. The phosphorus atom can exist in several oxidation states, most commonly +3 (trivalent) and +5 (pentavalent), leading to a diverse array of structures and reactivities. wikipedia.org
Phosphonates are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (C-P(O)(OR)₂). The presence of the stable carbon-phosphorus bond distinguishes them from phosphates, which contain a phosphorus-oxygen-carbon linkage. This C-P bond is generally resistant to chemical and enzymatic cleavage, a property that has been exploited in the design of biologically active molecules. nih.gov
The synthesis of phosphonates is most classically achieved through the Michaelis-Arbuzov reaction, a process that involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com This reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate which then dealkylates to the final phosphonate. wikipedia.org The reactivity of the alkyl halide is a crucial factor, with iodides and bromides being the most effective. nih.gov
Strategic Importance of Benzylphosphonates in Modern Organic Synthesis
Benzylphosphonates are a subclass of phosphonates where the phosphonate group is attached to a benzyl (B1604629) moiety. These compounds are of significant strategic importance in modern organic synthesis due to their utility as versatile building blocks. One of the most prominent applications of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a highly efficient and stereoselective method for the synthesis of alkenes, which are fundamental components of many complex organic molecules. The HWE reaction involves the deprotonation of the benzylphosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer.
Beyond the HWE reaction, the aromatic ring of benzylphosphonates can be functionalized, allowing for their incorporation into a wide range of molecular architectures. This functionalization can be achieved through various aromatic substitution reactions, and the phosphonate group itself can act as a directing group or be modified post-synthesis. Furthermore, the development of palladium-catalyzed cross-coupling reactions has provided new avenues for the synthesis of benzylphosphonates themselves, for instance, through the coupling of H-phosphonates with benzyl halides. researchgate.net
Positioning of Diethyl 3-iodobenzylphosphonate in Advanced Chemical Research
This compound is a specific member of the benzylphosphonate family that is strategically positioned for applications in advanced chemical research. This is due to the presence of two key functional groups: the diethyl phosphonate moiety and the iodine atom on the phenyl ring.
The diethyl phosphonate group makes the molecule a prime candidate for the Horner-Wadsworth-Emmons reaction, enabling the synthesis of 3-iodo-substituted stilbenes and other vinyl derivatives. These products can serve as intermediates in the synthesis of complex organic materials and pharmacologically active compounds.
The iodine atom at the meta-position of the benzene (B151609) ring offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, such as aryl, alkyl, alkynyl, and amino groups, at the 3-position of the benzyl scaffold. The ability to perform these coupling reactions makes this compound a valuable building block for the synthesis of complex, polyfunctional molecules with potential applications in materials science and medicinal chemistry. For instance, the synthesis of various substituted benzylphosphonate diethyl ester derivatives has been explored to study their antimicrobial activity. nih.gov
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a bifunctional reagent in combinatorial chemistry and the synthesis of targeted molecular probes. The combination of the HWE reactivity and the cross-coupling potential allows for a modular approach to the synthesis of diverse molecular libraries.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆IO₃P |
| Molecular Weight | 354.12 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not available |
| Density | Not available |
Note: Due to the limited availability of experimental data for this compound, some values are based on the properties of the isomeric Diethyl (4-iodobenzyl)phosphonate. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16IO3P |
|---|---|
Molecular Weight |
354.12 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-iodobenzene |
InChI |
InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
JWJGPHUIIWREQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)I)OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of Diethyl 3 Iodobenzylphosphonate
Carbon-Carbon Bond Formation Reactions
The presence of both an aryl iodide and an activatable methylene (B1212753) group makes Diethyl 3-iodobenzylphosphonate a dual handle for constructing new carbon-carbon bonds through distinct chemical pathways.
Cross-Coupling Reactions Involving the Aryl-Iodine Bond (e.g., Sonogashira, Suzuki-Miyaura, Negishi couplings)
The carbon-iodine (C-I) bond on the phenyl ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is typically carried out under mild conditions with a base like an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org this compound can react with various terminal alkynes to yield 3-(alkynyl)benzylphosphonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, forming a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. youtube.comnih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov Coupling this compound with aryl or vinyl boronic acids provides access to a diverse range of biaryl and styrenyl phosphonates. nih.govuwindsor.ca The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, with bulky, electron-rich phosphines like SPhos often providing excellent results, even for challenging substrates. nih.govnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govnih.gov Organozinc compounds are among the most reactive organometallics for transmetalation. The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling both sp2 and sp3 hybridized carbon atoms. organic-chemistry.org Reacting this compound with alkyl-, alkenyl-, or arylzinc halides under Negishi conditions can produce a variety of substituted benzylphosphonates. nih.govorganic-chemistry.org
Table 1: Overview of Cross-Coupling Reactions with this compound This table presents representative examples of cross-coupling reactions applicable to aryl iodides.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Diethyl 3-(alkynyl)benzylphosphonate |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Diethyl 3-(aryl/vinyl)benzylphosphonate |
| Negishi | Organozinc Halide (R-ZnX) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., PCyp₃) | Diethyl 3-(alkyl/alkenyl/aryl)benzylphosphonate |
Wittig-type and Horner-Wadsworth-Emmons Olefination Reactions
The methylene bridge (-CH₂-) in this compound is activated by the adjacent electron-withdrawing phosphonate (B1237965) group, making the benzylic protons acidic. This allows for the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org The reaction of the this compound-derived carbanion with aldehydes or ketones produces alkenes, with the formation of a water-soluble dialkyl phosphate (B84403) salt as a byproduct that is easily removed. organic-chemistry.org
A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes (trans). wikipedia.orgnih.gov This selectivity arises from the thermodynamic stability of the intermediates leading to the E-isomer. nih.gov The reaction is broadly applicable to a wide range of aldehydes and, to a lesser extent, ketones. wikipedia.orgresearchgate.net
While the classic Wittig reaction involves the reaction of a triphenyl phosphonium ylide with a carbonyl compound, the HWE reaction is the relevant transformation for phosphonate esters like this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The HWE reaction provides a reliable method for converting the phosphonate into a substituted vinyl group, leaving the aryl-iodine bond intact for subsequent cross-coupling reactions. thieme-connect.de
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound This table illustrates the reaction of the phosphonate-derived carbanion with various carbonyl compounds.
| Carbonyl Compound (R¹R²C=O) | Base | Product (Predominantly E-isomer) |
|---|---|---|
| Benzaldehyde (PhCHO) | NaH, n-BuLi, KHMDS | Diethyl (3-iodostyryl)phosphonate derivative |
| Cyclohexanone | NaH, n-BuLi | Diethyl (3-iodobenzylidene)cyclohexane derivative |
| Acetaldehyde (CH₃CHO) | NaH, n-BuLi | Diethyl (3-iodo-1-propenyl)benzene derivative |
Substitution and Functionalization Reactions on the Benzyl (B1604629) Moiety
The acidity of the benzylic protons in this compound not only enables olefination reactions but also allows for other functionalizations at this position. After deprotonation to form the stabilized carbanion, this nucleophile can react with various electrophiles in substitution reactions.
For instance, the carbanion can be alkylated by reacting it with alkyl halides. This provides a route to α-substituted benzylphosphonates, expanding the molecular complexity at the benzylic position. This method is a cornerstone for synthesizing a variety of substituted benzylphosphonates. researchgate.net
Modifications of the Diethyl Phosphonate Ester Group
The diethyl phosphonate ester group itself is amenable to chemical modification, most commonly through hydrolysis or transesterification to alter the properties or subsequent reactivity of the molecule.
Hydrolysis: The ester groups can be cleaved to yield the corresponding phosphonic acid. A common method for this dealkylation is the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) (BTMS). beilstein-journals.org This reaction proceeds through a silyl (B83357) phosphonate intermediate that is subsequently hydrolyzed. Care must be taken to use anhydrous conditions to avoid side reactions. beilstein-journals.org
Transesterification: The ethyl groups of the phosphonate ester can be exchanged for other alkyl or aryl groups by reaction with an excess of the corresponding alcohol (ROH). wikipedia.org This transesterification is often driven by the removal of the more volatile ethanol (B145695) that is produced. wikipedia.org This allows for the synthesis of different phosphonate esters with tailored properties.
Table 3: Modifications of the Diethyl Phosphonate Group This table summarizes key transformations of the phosphonate ester moiety.
| Reaction | Reagents | Product |
|---|
Applications of Diethyl 3 Iodobenzylphosphonate As a Synthetic Building Block
Precursor in the Synthesis of Complex Aromatic and Heteroaromatic Systems
The presence of an iodine atom on the benzene (B151609) ring of Diethyl 3-iodobenzylphosphonate makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex aromatic and heteroaromatic systems. The phosphonate (B1237965) moiety often remains intact during these transformations, providing a functional handle for further modifications or imparting specific properties to the final molecule.
While direct and extensive literature on the broad applications of this compound in the synthesis of diverse aromatic and heteroaromatic systems is specialized, its utility can be inferred from the well-established reactivity of aryl iodides in cross-coupling reactions. The following table summarizes potential cross-coupling reactions where this compound could serve as a key building block.
| Reaction Type | Potential Coupling Partner | Resulting Structure | Significance |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Biphenyl or aryl-heteroaryl systems | Construction of conjugated systems for materials science and medicinal chemistry. |
| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Synthesis of linear, rigid structures with applications in molecular electronics and as precursors to more complex scaffolds. |
| Heck Coupling | Alkenes | Stilbene derivatives | Formation of carbon-carbon double bonds, leading to photoactive materials and pharmaceutical intermediates. |
| Buchwald-Hartwig Amination | Amines | N-Aryl derivatives | Introduction of nitrogen-containing functional groups, crucial for the synthesis of pharmaceuticals and organic electronic materials. |
| Stille Coupling | Organostannanes | Biaryls and other coupled systems | A versatile method for creating complex molecular frameworks with high functional group tolerance. |
These established methodologies highlight the potential of this compound as a versatile precursor for creating intricate molecular designs. The resulting phosphonate-functionalized aromatic and heteroaromatic compounds are of significant interest in various fields of chemical research.
Role in the Construction of Functional Organic Materials (e.g., Organic Light-Emitting Diode (OLED) Components)
A significant application of this compound is in the synthesis of functional organic materials, particularly for organic light-emitting diodes (OLEDs). The compound serves as a crucial intermediate in the creation of larger, conjugated molecules that form the emissive or charge-transporting layers in OLED devices.
A notable example is the use of this compound in the synthesis of triphenylene (B110318) derivatives. In a patented process, this compound is coupled with other aromatic fragments to construct complex, multi-ring systems that exhibit desirable photoluminescent properties. The phosphonate group can be retained in the final structure or can be a precursor to other functional groups.
The synthesis of a triphenylene derivative for OLED applications using this compound is detailed in the following table, based on a patented procedure.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Conditions | Product |
| This compound | A zinc-activated aromatic compound (Compound A) | PdCl₂(PPh₃)₂, Triethylamine | Toluene, 110°C, 48 hours | A complex triphenylene derivative |
This reaction demonstrates the successful incorporation of the 3-phosphonomethylphenyl moiety into a larger polycyclic aromatic hydrocarbon framework, a critical step in tailoring the electronic and optical properties of materials for OLEDs. The resulting triphenylene derivatives can function as efficient emitters or host materials in the emissive layer of an OLED device.
Intermediate for the Development of Phosphonate-Containing Analogues and Derivatives
This compound is a valuable starting material for the synthesis of a variety of phosphonate-containing analogues and derivatives. The reactivity of the carbon-iodine bond allows for its conversion into a wide range of other functional groups, while the phosphonate ester provides a site for further chemical modification or can be an essential feature for the target molecule's function.
In the field of medicinal chemistry, for instance, this compound has been utilized as an intermediate in the synthesis of ligands for sigma receptors. A doctoral dissertation details the synthesis of this compound and its subsequent use in the preparation of more complex molecules designed to interact with these receptors. While the primary focus of this research was on structure-activity relationships for therapeutic purposes, it underscores the utility of this compound as a scaffold for building diverse molecular architectures.
The conversion of the iodo group allows for the introduction of various substituents at the 3-position of the benzylphosphonate core. This enables the systematic modification of a molecule's properties, such as its size, polarity, and electronic character, which is a common strategy in drug discovery and materials science. The phosphonate group itself is a key pharmacophore in certain drug classes and can also be used to tune the solubility and pharmacokinetic properties of a molecule.
The following table summarizes the key reactive sites of this compound and the potential for creating a library of derivatives.
| Reactive Site | Type of Transformation | Potential Reagents | Resulting Derivatives |
| Aromatic C-I Bond | Cross-coupling reactions (Suzuki, Sonogashira, etc.) | Boronic acids, alkynes, amines, etc. | Substituted biaryls, alkynylarenes, anilines, etc. |
| Phosphonate Ester | Hydrolysis | Strong acid or base | 3-Iodobenzylphosphonic acid |
| Phosphonate Ester | Transesterification | Different alcohols | Dialkyl or diaryl 3-iodobenzylphosphonates |
| Methylene (B1212753) Bridge | Deprotonation followed by alkylation | Strong base (e.g., n-BuLi), alkyl halide | α-Substituted-3-iodobenzylphosphonates |
This versatility makes this compound a valuable intermediate for chemists seeking to synthesize novel phosphonate-containing compounds with tailored properties for a wide range of applications.
Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 3 Iodobenzylphosphonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of Diethyl 3-iodobenzylphosphonate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a precise picture of the molecular framework can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum can be divided into the aromatic region and the aliphatic region, corresponding to the substituted benzyl (B1604629) and the diethyl phosphonate (B1237965) moieties, respectively.
While specific experimental data for the 3-iodo isomer is not widely published, the expected chemical shifts and coupling patterns can be predicted based on data from the parent compound, Diethyl benzylphosphonate, and knowledge of substituent effects. nih.govchemicalbook.com The electron-withdrawing and anisotropic effects of the iodine atom and the phosphonate group significantly influence the chemical shifts of the aromatic protons. The benzylic methylene (B1212753) protons (CH₂-P) are diastereotopic due to the chiral center at the phosphorus atom, though this is often not resolved and they appear as a doublet due to coupling with the phosphorus nucleus. The ethyl groups show a characteristic quartet and triplet pattern.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C2-H) | ~7.6 | s (or dt) | |
| Aromatic (C4-H, C6-H) | ~7.1 - 7.5 | m | |
| Aromatic (C5-H) | ~7.0 | t | J(H,H) ≈ 7-8 |
| Methylene (-OCH₂CH₃) | ~4.0 - 4.2 | m (dq) | J(H,H) ≈ 7, J(H,P) ≈ 7 |
| Methylene (Ar-CH₂-P) | ~3.2 | d | J(H,P) ≈ 22 |
Note: Predicted values are based on analogous structures. Actual values may vary. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum is typically proton-decoupled, resulting in a single peak for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The carbon atom bonded to iodine (C3) will show a significantly shifted signal, typically to a lower field (around 95 ppm), which is characteristic of carbons bearing an iodine atom. All carbons in the phosphonate moiety will exhibit coupling to the phosphorus nucleus. researchgate.netyoutube.com
³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. slideshare.net For this compound, a single signal is expected in the region typical for phosphonates. The chemical shift provides confirmation of the phosphorus oxidation state and its chemical environment. Based on data for similar benzylphosphonates, the ³¹P chemical shift is anticipated to be around +20 to +25 ppm (relative to 85% H₃PO₄). rsc.orgsjtu.edu.cn
Table 2: Predicted ¹³C and ³¹P NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | C=O (P=O) | Not Applicable |
| ¹³C | Aromatic (C1) | ~134 (d, J(C,P) ≈ 8 Hz) |
| ¹³C | Aromatic (C2, C6) | ~130-138 |
| ¹³C | Aromatic (C3) | ~95 (d, J(C,P) ≈ 3 Hz) |
| ¹³C | Aromatic (C4, C5) | ~128-136 |
| ¹³C | Methylene (-OCH₂) | ~62 (d, J(C,P) ≈ 6 Hz) |
| ¹³C | Methylene (Ar-CH₂) | ~34 (d, J(C,P) ≈ 139 Hz) |
| ¹³C | Methyl (-CH₃) | ~16 (d, J(C,P) ≈ 6 Hz) |
Note: Predicted values are based on analogous structures. 'd' denotes doublet due to C-P coupling.
While one-dimensional NMR spectra provide fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure. scispace.com For a molecule like this compound, several 2D techniques would be invaluable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the aromatic ring protons and the coupling between the methylene and methyl protons of the ethyl groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aliphatic proton signals to the correct CH₂ and CH₃ carbons.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. mt.comspectroscopyonline.com These techniques are excellent for identifying functional groups. The spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netjetir.org FT-IR and Raman are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. americanpharmaceuticalreview.com
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2980 - 2850 | Strong | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong | Strong |
| P=O Stretch | Phosphonate | 1260 - 1240 | Very Strong | Medium |
| P-O-C Stretch | Alkyl Phosphonate | 1170 - 950 | Strong | Medium-Weak |
Note: The P=O stretching vibration is one of the most characteristic and intense bands in the IR spectrum of organophosphorus compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₁H₁₆IO₃P), the exact molecular weight is 354.12 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 354 would be observed. The fragmentation of benzylphosphonates is well-characterized and typically involves cleavages at the benzylic position and within the phosphonate ester group. chemicalbook.comlibretexts.orgmiamioh.edu
Key expected fragmentation pathways include:
Benzylic C-P bond cleavage: This is often a dominant pathway, leading to the formation of the iodobenzyl cation at m/z = 217 (C₇H₆I⁺) and a diethyl phosphonate radical. The iodobenzyl cation can further lose an iodine atom to give a tropylium-like ion at m/z = 90.
Loss of ethoxy groups: Sequential loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl esters via McLafferty-type rearrangements is common for diethyl phosphonates. This would lead to peaks at m/z = 326 and m/z = 298.
Cleavage of the P-O bond: Loss of an ethoxy radical (·OC₂H₅, 45 Da) to give a fragment at m/z = 309.
Loss of Iodine: Fragmentation involving the loss of the iodine atom (127 Da) from the molecular ion or other fragments.
X-ray Crystallography for Solid-State Molecular Architecture
Based on related structures, one could anticipate that this compound would crystallize in a common centrosymmetric space group, such as monoclinic P2₁/n or triclinic P-1. nih.govmdpi.com The crystal packing would likely be dominated by weak van der Waals forces and potentially weak C-H···O hydrogen bonds involving the phosphoryl oxygen atom and protons from neighboring molecules. The conformation of the P-C-C-C torsion angle and the arrangement of the ethoxy groups relative to the P=O bond would be key structural features determined by this method.
Synthetic Exploration of Diethyl 3 Iodobenzylphosphonate Analogues and Derivatives
Systematic Modification of the Aryl Moiety and Phosphonate (B1237965) Ester Groups
The structure of diethyl 3-iodobenzylphosphonate allows for extensive modification at two primary locations: the aryl ring and the phosphonate ester groups. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.
Aryl Moiety Modification: The phenyl ring of the benzylphosphonate is readily altered. The iodine atom at the 3-position is a particularly useful handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, and other aryl groups. Furthermore, synthetic strategies can begin from differently substituted benzyl (B1604629) halides to create analogues. For instance, studies on related benzylphosphonates have involved the synthesis of derivatives with various substituents on the phenyl ring to investigate their biological activities. nih.gov Research into α-hydroxy-benzylphosphonates has demonstrated the synthesis of analogues with methoxy (B1213986) and di-tert-butyl groups on the aromatic ring. nih.gov
Phosphonate Ester Group Modification: The diethyl ester groups can be exchanged for other alkyl or aryl esters (e.g., dimethyl, dipropyl, diphenyl). This is typically achieved either by starting the synthesis with a different trialkyl phosphite (B83602) in the Michaelis-Arbuzov reaction or through transesterification of the final phosphonate. The nature of these ester groups significantly influences the solubility, lipophilicity, and metabolic stability of the compound. For example, α-hydroxy-benzylphosphonates have been synthesized as both dimethyl and diethyl esters. nih.gov
The following table summarizes representative modifications made to the core benzylphosphonate structure in various research contexts.
| Parent Structure | Modification Site | Resulting Analogue/Derivative | Synthetic Context/Purpose |
| Diethyl Benzylphosphonate | Aryl Moiety | Diethyl 3,5-difluorobenzylphosphonate | Investigated for antibacterial activity nih.gov |
| Diethyl Benzylphosphonate | Aryl Moiety | Diethyl 4-boronobenzylphosphonate | Synthesized to enhance antimicrobial properties nih.gov |
| Dimethyl α-hydroxy-benzylphosphonate | Aryl Moiety | Dimethyl α-hydroxy-3,5-di-tert-butylbenzylphosphonate | Created to study cytostatic activity nih.gov |
| Diethyl α-hydroxy-benzylphosphonate | Hydroxy Group | Diethyl α-methanesulfonyloxy-benzylphosphonate | Synthesized as an intermediate for further reactions nih.gov |
Synthesis of Chiral and Stereoisomeric Phosphonate Analogues
Creating chiral phosphonates is of significant interest because stereochemistry often plays a critical role in biological activity and materials science. nih.gov Chirality in benzylphosphonate analogues can arise from two main sources: a stereogenic center at the α-carbon (the carbon between the phenyl ring and the phosphorus atom) or a stereogenic phosphorus atom itself (P-chirality).
The synthesis of α-C-stereogenic phosphonates often involves the asymmetric addition of a phosphite to an imine (Pudovik reaction) or the asymmetric hydrogenation of an α,β-unsaturated phosphonate. acs.org
Achieving P-chirality is more challenging and represents a specialized area of organophosphorus chemistry. nih.gov Methods to achieve this include:
Chiral Auxiliary-Based Synthesis: A common strategy involves reacting a racemic phosphorus-containing species with a stoichiometric amount of a chiral auxiliary, such as a derivative of a natural product like TADDOL or menthol. rsc.org The resulting diastereomers can be separated, followed by removal of the auxiliary to yield the enantiopure phosphonate.
Asymmetric Catalysis: More advanced methods utilize chiral catalysts to directly produce enantioenriched P-stereogenic compounds. For example, palladium-catalyzed asymmetric intramolecular cyclization has been used to synthesize P-chiral biaryl phosphonates in high yields and good enantioselectivities. rsc.org Another approach uses chiral nucleophilic catalysts in the coupling of racemic H-phosphinates with alcohols to generate chiral phosphonate products. nih.gov
A patent describes the synthesis of a specific chiral phosphonate, diphenylphosphonic acid-2-[(4S)-4,5-dihydro-4-R-2-oxazolinyl]phenolate, where a chiral oxazoline (B21484) is used to direct the stereochemistry. google.com
Incorporation into Diverse Chemical Scaffolds and Heterocyclic Systems
The phosphonate group is a structural analogue of the phosphate (B84403) group found in nature, making phosphonate-containing molecules valuable as probes and therapeutic candidates. acs.orgumsl.edu Incorporating the benzylphosphonate moiety into more complex structures, especially heterocyclic systems, can lead to novel compounds with unique properties. chim.it Azaheterocyclic phosphonates, in particular, are of growing importance in medicinal and agricultural chemistry. nih.gov
Several synthetic methods are employed for this purpose:
Nucleophilic Substitution: A common method involves the reaction of a phosphonate carbanion with an electrophilic heterocycle. A modular approach using sodium hexamethyldisilazide (NaHMDS) as a base enables the installation of phosphonates onto a wide range of electrophilic heterocycles via an SNAr mechanism. researchgate.net
Cross-Coupling Reactions: The iodine atom on this compound is ideal for palladium-catalyzed cross-coupling reactions, allowing it to be linked to various heterocyclic rings.
Ring-Forming Reactions: The phosphonate can be a substituent on a molecule that undergoes cyclization to form a heterocycle. For example, (2-thioxo-imidazolidin-4-yl)phosphonic acid diethyl esters have been synthesized from metallated diethyl isothiocyanatomethylphosphonate and activated imines. researchgate.net
These strategies have enabled the synthesis of a wide variety of phosphonate-containing heterocyclic systems.
| Heterocyclic System | Synthetic Method | Significance |
| Pyridine | SNAr Reaction | Provides access to azaheterocyclic phosphonates with potential biological activity researchgate.net |
| Imidazole | Pudovik-type addition to imines | Creates analogues of α-amino acids with potential applications in medicinal chemistry chim.it |
| Aziridine | Intramolecular nucleophilic substitution | Serves as a key intermediate for the synthesis of α- and β-aminophosphonates acs.org |
| Imidazolidine-2-thione | Cycloaddition from isothiocyanatomethylphosphonate | Leads to the formation of 1,2-diaminoalkylphosphonic acids after further transformation researchgate.net |
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for understanding how specific structural features of a molecule influence its chemical behavior and biological or physical properties. nih.gov For analogues of this compound, these investigations correlate modifications of the aryl ring or phosphonate esters with outcomes like biological activity or reaction efficiency. nih.gov
Key findings from studies on related benzylphosphonate derivatives illustrate these principles:
Influence on Antimicrobial Activity: A study on substituted benzylphosphonates revealed that the introduction of a boronic acid moiety onto the phenyl ring significantly improved antimicrobial activity against E. coli strains compared to the unsubstituted parent compound. nih.gov This demonstrates a clear SAR, where the addition of a specific functional group enhances a desired biological property.
Influence on Cytostatic Activity: Research on α-hydroxy- and α-mesyloxy-benzylphosphonates showed a pronounced in vitro cytostatic effect on human breast carcinoma and melanoma cells. nih.gov The activity was highly dependent on the substituents on the aromatic ring. Specifically, the α-hydroxy- and α-mesyloxy-3,5-di-tert-butylbenzylphosphonate derivatives were identified as the most potent compounds in the series, highlighting a direct link between the substitution pattern and anticancer activity. nih.gov
Influence of P-Moiety on Biological Function: In the phosphonate antibiotic dehydrophos, SAR studies showed that both the phosphonate monomethyl ester and the vinyl phosphonate moiety were crucial for its bactericidal activity, indicating that even small changes to the phosphorus group can have a profound impact. rsc.org
The following table presents data from a study on the cytostatic effects of benzylphosphonate derivatives, illustrating a clear structure-activity relationship.
| Compound | Aromatic Ring Substitution | α-Substituent | Cell Line | IC₅₀ (µM) |
| Derivative 1 | 3,5-di-tert-butyl | -OH | Human Breast Carcinoma (MCF-7) | 16.4 nih.gov |
| Derivative 2 | 3,5-di-tert-butyl | -OMs | Human Breast Carcinoma (MCF-7) | 28.0 nih.gov |
| Derivative 3 | 3,5-di-tert-butyl | -OMs | Human Melanoma (A375) | 34.9 nih.gov |
| Derivative 4 | Phenyl | -OH | Human Breast Carcinoma (MCF-7) | > 100 nih.gov |
| Derivative 5 | Phenyl | -OMs | Human Breast Carcinoma (MCF-7) | > 100 nih.gov |
| (Data sourced from reference nih.gov. OMs = methanesulfonyloxy) |
Future Research Directions and Emerging Paradigms in Diethyl 3 Iodobenzylphosphonate Research
Development of Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of benzyl (B1604629) phosphonates, including Diethyl 3-iodobenzylphosphonate, is undergoing a transformation driven by the principles of green chemistry. A primary focus of future research is the development of synthetic protocols that are not only efficient in yield but also environmentally benign and atom-economical.
A significant advancement in this area is the move away from volatile and toxic organic solvents. Research has demonstrated the efficacy of using Polyethylene Glycol (PEG-400) as a recyclable and benign reaction medium. nih.govfrontiersin.org In conjunction with a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system, this approach facilitates the synthesis of benzyl phosphonates at room temperature, thereby reducing energy consumption. nih.govfrontiersin.org This method avoids the need for reactive alkali metals or metal hydrides often used in traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org
The plausible mechanism involves the in situ generation of a more reactive benzyl iodide from the corresponding bromide or chloride via the Finkelstein reaction, catalyzed by KI in the PEG-400 medium. nih.gov PEG is believed to enhance the nucleophilicity of the iodide ion by complexing with the potassium cation, similar to the action of a crown ether. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzyl Phosphonates
| Feature | Traditional Methods (e.g., Michaelis-Arbuzov) | Emerging Sustainable Methods |
|---|---|---|
| Solvent | Volatile/toxic organic solvents (e.g., acetone) | Benign media (e.g., PEG-400) nih.govfrontiersin.org |
| Catalyst/Reagent | Reactive alkali metals, metal hydrides | Inexpensive, non-toxic salts (e.g., KI, K₂CO₃) nih.govfrontiersin.org |
| Temperature | Often requires elevated temperatures | Room temperature nih.govfrontiersin.org |
| Byproducts | Can generate stoichiometric amounts of salt waste | Reduced waste streams, recyclable medium |
| Environmental Impact | Higher environmental footprint | Lower environmental footprint, aligns with green chemistry principles nih.gov |
Catalyst Discovery and Optimization for Specific Transformations
Catalysis remains a cornerstone of modern organic synthesis, and its application to this compound is a fertile area for future research. The development of novel and highly efficient catalysts is crucial for both the synthesis of the molecule itself and its subsequent functionalization.
Current sustainable methods already employ simple catalytic systems like KI/K₂CO₃ to facilitate the formation of the C-P bond. nih.govfrontiersin.org However, there is considerable scope for discovering and optimizing more advanced catalysts tailored for specific transformations. This includes the development of catalysts that can:
Promote C-P bond formation with higher turnover numbers and efficiency.
Enable selective transformations at the iodine-substituted aromatic ring, such as in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Facilitate asymmetric synthesis to produce chiral phosphonate (B1237965) derivatives, which are of significant interest in medicinal chemistry.
Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly promising direction. For instance, the OSU-6 catalyst has been used in related multi-component reactions to synthesize phosphonate-containing heterocycles. rsc.org Similarly, organocatalysts like ethyl diphenylphosphine are being explored for their efficiency in mediating complex reactions. researchgate.net The goal is to create a toolbox of catalysts that provide precise control over the reactivity of this compound, allowing it to be used as a versatile building block in a wider array of synthetic applications.
Table 2: Potential Catalyst Classes for this compound Research
| Catalyst Class | Potential Application | Research Objective |
|---|---|---|
| Transition Metal Catalysts (e.g., Pd, Cu) | Cross-coupling reactions at the C-I bond. | Development of highly active and selective catalysts for C-C, C-N, and C-O bond formation. |
| Heterogeneous Catalysts | Synthesis and functionalization. | Creation of recyclable and robust catalytic systems to improve process sustainability. |
| Organocatalysts | Asymmetric synthesis, multi-component reactions. | Design of metal-free catalysts for stereoselective transformations. |
| Biocatalysts (Enzymes) | Enantioselective hydrolysis or synthesis. | Exploring enzymatic routes to chiral phosphonates and their derivatives. |
Advanced Computational Modeling for Reaction Design and Prediction
The integration of computational chemistry into the research workflow offers a powerful tool for accelerating the discovery and optimization of synthetic routes involving this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the energetics of chemical processes. globethesis.com
For this compound, future computational studies could focus on:
Mechanism Elucidation: Modeling the step-by-step mechanism of its synthesis, such as the PEG/KI-catalyzed route, to identify rate-limiting steps and opportunities for optimization.
Catalyst Design: Simulating the interaction of this compound or its precursors with various potential catalysts in silico. This allows for the rational design of catalysts with enhanced activity and selectivity before committing to laboratory synthesis.
Reactivity Prediction: Calculating parameters such as bond dissociation energies and molecular orbital energies to predict the reactivity of the C-I bond and the phosphonate group in various chemical environments. This can guide the selection of appropriate reagents and conditions for subsequent transformations.
Conformational Analysis: Determining the stable conformers of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets or its role in stereoselective reactions.
By using computational models to screen reaction conditions and catalysts, researchers can significantly reduce the number of experiments required, saving time, resources, and minimizing waste. globethesis.com This predictive capacity transforms the traditional trial-and-error approach into a more targeted and efficient process of discovery.
Integration with Flow Chemistry and Automated Synthesis
A paradigm shift from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis and application of this compound. researchgate.net Flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers numerous advantages over batch synthesis, particularly in terms of safety, efficiency, and scalability. illinois.edunih.gov
Key benefits of applying flow chemistry include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important when dealing with potentially exothermic reactions or reactive intermediates. illinois.edu
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control and efficient mixing, often leading to higher yields, better selectivity, and the suppression of side reactions. researchgate.netillinois.edu
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov
Access to Novel Reaction Conditions: Flow reactors can be safely operated at elevated temperatures and pressures, enabling reactions to be performed under conditions that are inaccessible in standard laboratory glassware. illinois.edu
The integration of flow reactors with automated systems, including online monitoring and machine learning algorithms, represents the next frontier. vapourtec.com Such automated platforms can self-optimize reaction conditions in real-time to maximize yield or minimize impurities, leading to highly efficient and reproducible manufacturing of this compound and its derivatives. researchgate.net This approach is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in a subsequent step without isolation, creating a seamless and highly efficient process. uc.pt
Table 3: Comparison of Batch vs. Flow Synthesis Paradigms
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Type | Discontinuous | Continuous researchgate.net |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control illinois.edu |
| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume illinois.edu |
| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) nih.gov |
| Reproducibility | Can vary between batches | High, due to precise parameter control |
| Automation | Challenging to fully automate | Readily integrated with automation and self-optimization vapourtec.com |
Q & A
Q. What are standard synthetic protocols for preparing diethyl 3-iodobenzylphosphonate?
The synthesis typically involves a multi-step approach starting from substituted benzyl precursors. A common method is the Michaelis-Arbuzov reaction , where a benzyl halide (e.g., 3-iodobenzyl bromide) reacts with triethyl phosphite under reflux conditions . Alternatively, a three-step synthesis from p-xylene derivatives—including iodination, bromination, and phosphonate esterification—has been documented for analogous compounds . Key steps involve:
Q. How can researchers ensure purity during synthesis and isolation?
Purification challenges arise due to structurally similar byproducts (e.g., regioisomers or incomplete iodination products). Recommended methods:
- Column Chromatography : Use gradient elution (hexane:ethyl acetate) to resolve impurities .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for crystalline yields .
- Analytical Monitoring : Track reaction progress via TLC (Rf comparison) and confirm purity via HPLC or GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.8 ppm) and phosphonate ethyl groups (δ 1.2–4.1 ppm) .
- ³¹P NMR : Confirm phosphonate linkage (δ 20–30 ppm) .
- FT-IR : Detect P=O stretching (~1250 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., EI-MS for M⁺ at m/z ~338) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?
Advanced optimization involves:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loadings (e.g., Pd for cross-coupling), and solvent polarity to maximize yield .
- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust reaction time .
- Computational Modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices for electrophilic iodination sites) .
Q. How should researchers address contradictions in reported solubility or stability data?
Discrepancies often arise from solvent purity or moisture content. Mitigation strategies:
Q. What strategies are effective for modifying the phosphonate moiety to enhance bioactivity?
Structural modifications include:
- Functional Group Introduction : Replace the ethyl groups with fluorinated or aryl substituents via nucleophilic substitution .
- Hydrogen Bonding Networks : Engineer crystal packing (e.g., via co-crystallization with co-formers) to improve solubility .
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., alkaline phosphatase) using kinetic fluorescence assays .
Q. How can mechanistic pathways of phosphonate reactivity be elucidated?
- Isotopic Labeling : Use deuterated solvents (D₂O, CDCl₃) to trace proton transfer steps in hydrolysis .
- Electrochemical Analysis : Cyclic voltammetry to study redox behavior of the iodine substituent .
- Cross-Coupling Reactions : Explore Suzuki-Miyaura couplings to functionalize the benzyl ring .
Q. What safety protocols are essential when handling this compound?
While specific SDS data is limited, general guidelines include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts .
- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .
Methodological Notes
- Contradictions in Data : Cross-validate results using orthogonal techniques (e.g., NMR with X-ray crystallography) .
- Advanced Purification : Consider preparative HPLC for challenging separations .
- Bioactivity Testing : Use standardized cell viability assays (e.g., MTT) with positive/negative controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
